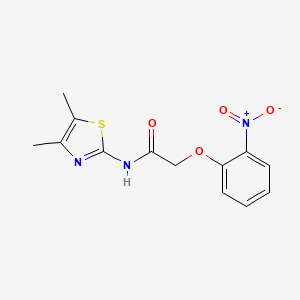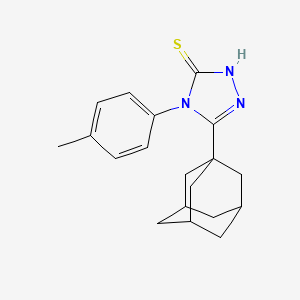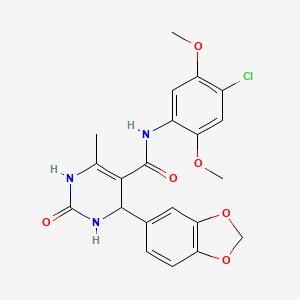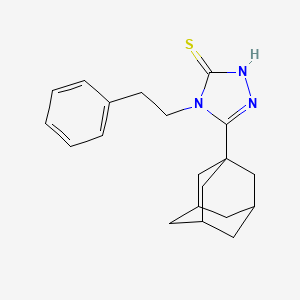
7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BBMP, is a bioactive compound that has gained significant attention in recent years due to its potential applications in scientific research. BBMP is a purine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed that 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the inflammatory response. 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also inhibits the production of reactive oxygen species (ROS), which are known to contribute to inflammation.
Biochemical and Physiological Effects:
7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory activity, 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits antioxidant and antitumor properties. 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to scavenge free radicals and protect against oxidative stress. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its versatility. 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be used in a variety of assays to study its biological activity. However, one of the limitations of 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its solubility. 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is poorly soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of interest is the study of 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione's mechanism of action and its interactions with other signaling pathways. Additionally, the development of new synthesis methods for 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may lead to more efficient and cost-effective production of this bioactive compound.
In conclusion, 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a bioactive compound with a wide range of potential applications in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it a promising candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of scientific research.
Aplicaciones Científicas De Investigación
7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This makes 7-(4-bromobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBLCRWXROGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4086112.png)
![N-(4-{[(2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4086118.png)
![methyl 1-methyl-1-(4-methylbenzoyl)-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4086123.png)
![ethyl 1-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4086131.png)



![2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide](/img/structure/B4086146.png)
![2-[(3-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B4086149.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4086159.png)

![2,8,8-trimethyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4086166.png)
![6-amino-4-(2-chloro-6-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4086176.png)